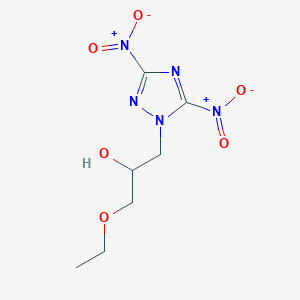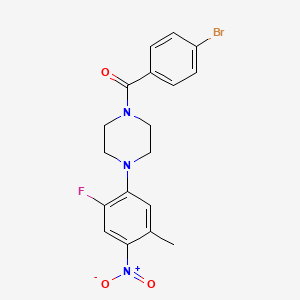
1-(3,5-dinitro-1H-1,2,4-triazol-1-yl)-3-ethoxy-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dinitro-1H-1,2,4-triazol-1-yl)-3-ethoxy-2-propanol (DNEL) is a nitro-heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DNEL is synthesized through a multi-step process, and its synthesis has been optimized to increase yields and purity.
作用機序
The mechanism of action of 1-(3,5-dinitro-1H-1,2,4-triazol-1-yl)-3-ethoxy-2-propanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, and it has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
1-(3,5-dinitro-1H-1,2,4-triazol-1-yl)-3-ethoxy-2-propanol has several advantages for lab experiments, including its high stability and low sensitivity. This compound is also relatively easy to synthesize, and it can be obtained in high yields and purity. However, this compound has several limitations, including its limited solubility in water and its potential toxicity. This compound should be handled with care, and appropriate safety measures should be taken when working with this compound.
将来の方向性
There are several future directions for 1-(3,5-dinitro-1H-1,2,4-triazol-1-yl)-3-ethoxy-2-propanol research, including the development of new synthesis methods, the investigation of its potential as an anticancer agent, and the development of new materials based on this compound. This compound has also shown potential as an anti-inflammatory and antioxidant agent, and further research is needed to fully understand its mechanism of action and potential applications in these areas. Additionally, the toxicity of this compound should be further investigated to ensure its safe use in various applications.
Conclusion:
In conclusion, this compound is a nitro-heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its synthesis has been optimized to increase yields and purity. This compound has been extensively studied for its potential applications in explosives, medicine, and materials science. This compound has several advantages for lab experiments, including its high stability and low sensitivity, but it also has several limitations, including its potential toxicity. Future research directions for this compound include the development of new synthesis methods, the investigation of its potential as an anticancer agent, and the development of new materials based on this compound.
合成法
1-(3,5-dinitro-1H-1,2,4-triazol-1-yl)-3-ethoxy-2-propanol is synthesized through a multi-step process that involves the reaction of 3,5-dinitro-1H-1,2,4-triazole with 3-ethoxy-1-propanol in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The synthesis of this compound has been optimized to increase yields and purity, and various methods have been developed to improve the reaction conditions.
科学的研究の応用
1-(3,5-dinitro-1H-1,2,4-triazol-1-yl)-3-ethoxy-2-propanol has been extensively studied for its potential applications in various fields, including explosives, medicine, and materials science. In the field of explosives, this compound has been used as a high-energy material due to its high stability and low sensitivity. In medicine, this compound has been studied for its potential use as an anticancer agent, and it has shown promising results in vitro. This compound has also been investigated for its use in materials science, particularly in the development of high-performance polymers.
特性
IUPAC Name |
1-(3,5-dinitro-1,2,4-triazol-1-yl)-3-ethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O6/c1-2-18-4-5(13)3-10-7(12(16)17)8-6(9-10)11(14)15/h5,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXQCMQJGDZIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5003521.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5003524.png)

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003536.png)
![(4-chlorobenzyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5003540.png)
![3-methoxy-2-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5003542.png)
![1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5003548.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B5003555.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-phenylpropyl)thiourea](/img/structure/B5003561.png)
![3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003592.png)
![1-[3-(2,4-dichlorophenoxy)propyl]piperidine](/img/structure/B5003601.png)
![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]malononitrile](/img/structure/B5003613.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-[(3S)-2-oxo-3-azepanyl]-3-isoxazolecarboxamide](/img/structure/B5003618.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5003624.png)